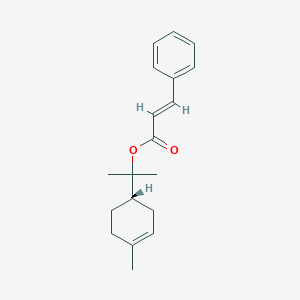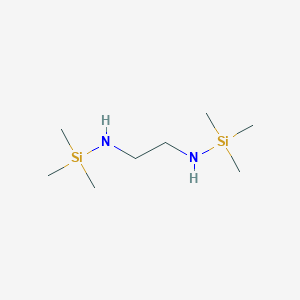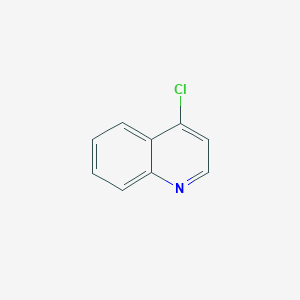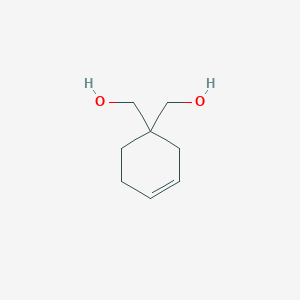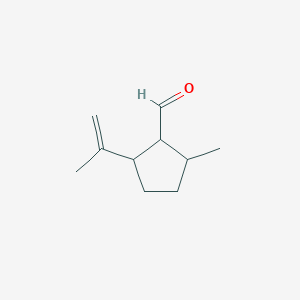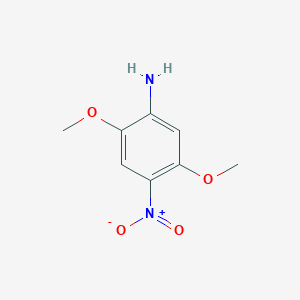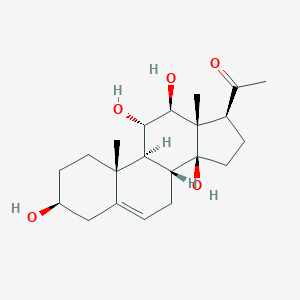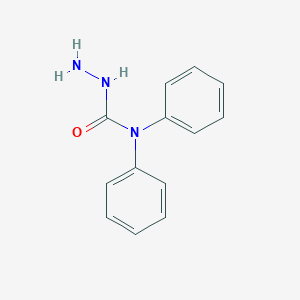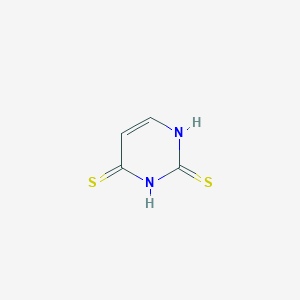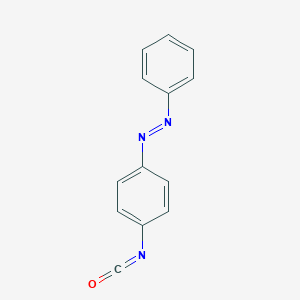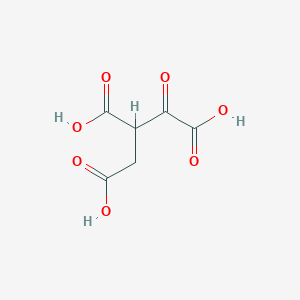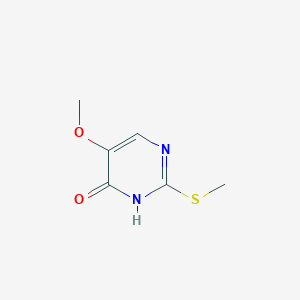
4-(2-Hydroxypropoxy)but-2-yn-1-ol
説明
“4-(2-Hydroxypropoxy)but-2-yn-1-ol” is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as “5-Oxa-2-octyne-1,7-diol”, “2-Butyn-1-ol, 4- (2-hydroxypropoxy)-”, and has the CAS number 1606-79-7 . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Molecular Structure Analysis
The molecular structure of “4-(2-Hydroxypropoxy)but-2-yn-1-ol” includes 10 heavy atoms . The compound has a complexity of 130 and a topological polar surface area of 49.7 Ų . The compound exhibits a preferred crystal orientation on the (111) plane .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Hydroxypropoxy)but-2-yn-1-ol” are not available, the compound has been used in studies for coating silicones on metal surfaces . It’s also used as an additive in nickel sulfamate solutions consisting of 5 μm diamond particles .Physical And Chemical Properties Analysis
“4-(2-Hydroxypropoxy)but-2-yn-1-ol” has a molecular weight of 144.17 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The compound has an exact mass and monoisotopic mass of 144.078644241 g/mol .科学的研究の応用
Catalytic Synthesis Applications
4-(2-Hydroxypropoxy)but-2-yn-1-ol and similar compounds play a significant role in catalytic synthesis. For instance, Gabriele et al. (2000) demonstrated the use of 4-yn-1-ols in palladium-catalyzed synthesis for producing tetrahydrofurans, highlighting the chemical's utility in complex organic syntheses (Gabriele et al., 2000). Similarly, Reddy et al. (2012) used 4-bromo-3-yn-1-ols, a closely related compound, for synthesizing γ-butyrolactones, underscoring the versatility of these compounds in producing various organic structures (Reddy, Kumar, & Thirupathi, 2012).
Molecular Assembly Studies
In molecular assembly studies, 4-(2-Hydroxypropoxy)but-2-yn-1-ol and its derivatives are crucial. Braga et al. (1997) explored the supramolecular assembly of alkynediol transition metal complexes, including 4-(2-Hydroxypropoxy)but-2-yn-1-ol derivatives, to understand intermolecular interactions and hydrogen-bonding patterns (Braga et al., 1997).
Catalytic Coupling Reactions
The compound is also instrumental in catalytic coupling reactions. Feuerstein et al. (2004) utilized alkynols including but-1-yn-4-ol, a similar compound, in coupling reactions of aryl bromides, demonstrating the compound's effectiveness in complex catalytic processes (Feuerstein, Doucet, & Santelli, 2004).
Synthesis of Chiral Allenylzinc and Indium Reagents
In the synthesis of chiral reagents, Marshall et al. (2006) showed that derivatives of 4-(2-Hydroxypropoxy)but-2-yn-1-ol can be used as precursors for chiral allenylzinc and indium reagents, highlighting its role in asymmetric synthesis (Marshall, Eidam, & Eidam, 2006).
Hydrocarbonylation Studies
In hydrocarbonylation research, Simpson et al. (1996) utilized similar alkynols for studying the hydrocarbonylation of prop-2-ene-1-ol, demonstrating the application of these compounds in understanding complex chemical reactions (Simpson et al., 1996).
Force Field Development for Alcohols and Polyalcohols
Ferrando et al. (2009) developed a force field for alcohol and polyalcohol molecules, where compounds like 4-(2-Hydroxypropoxy)but-2-yn-1-ol are significant for computational simulations in chemistry (Ferrando, Lachet, Teuler, & Boutin, 2009).
Catalytic Reactivity Enhancement Studies
Petitjean et al. (2014) researched how surface hydroxyls enhance MgO reactivity in basic catalysis using similar alkynol compounds, indicating the role of these compounds in surface chemistry and catalysis (Petitjean et al., 2014).
将来の方向性
“4-(2-Hydroxypropoxy)but-2-yn-1-ol” has been used to enhance the performance of electrodeposited Ni-diamond coating and create Ni-based diamond dicing blades . By optimizing the concentration of this compound, researchers observed an increase in the co-deposited diamond particle while simultaneously reducing roughness and nickel grain size . This suggests potential future directions in the field of material science and engineering .
特性
IUPAC Name |
4-(2-hydroxypropoxy)but-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(9)6-10-5-3-2-4-8/h7-9H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDLMAQAFYECMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC#CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862710 | |
| Record name | 2-Butyn-1-ol, 4-(2-hydroxypropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butyn-1-ol, 4-(2-hydroxypropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-(2-Hydroxypropoxy)but-2-yn-1-ol | |
CAS RN |
1606-79-7 | |
| Record name | 4-(2-Hydroxypropoxy)-2-butyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyn-1-ol, 4-(2-hydroxypropoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butyn-1-ol, 4-(2-hydroxypropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butyn-1-ol, 4-(2-hydroxypropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxa-2-octyne-1,7-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



